molecular formula C10H9FN2O3S B13540540 5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile

5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile

Katalognummer: B13540540
Molekulargewicht: 256.26 g/mol
InChI-Schlüssel: ZGKIAULFWKRXCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile is a chemical compound with the molecular formula C10H9FN2O3S. This compound is notable for its unique structure, which includes a fluorine atom, an oxazolidine ring, and a sulfonyl group attached to a benzonitrile core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile typically involves the reaction of 5-fluoro-2-nitrobenzonitrile with an oxazolidine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium carbonate, and a solvent, such as hexafluoroisopropanol. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids or other oxidized derivatives, while reduction reactions may produce amines or other reduced compounds.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Fluoro-2-(1,2-oxazolidin-2-ylsulfonyl)benzonitrile
  • 5-Fluoro-2-(2-isoxazolidinylsulfonyl)benzonitrile
  • 5-Fluoro-2-(1,2-oxazolidin-2-ylsulfonyl)benzonitril

Uniqueness

5-Fluoro-2-(1,2-oxazolidine-2-sulfonyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C10H9FN2O3S

Molekulargewicht

256.26 g/mol

IUPAC-Name

5-fluoro-2-(1,2-oxazolidin-2-ylsulfonyl)benzonitrile

InChI

InChI=1S/C10H9FN2O3S/c11-9-2-3-10(8(6-9)7-12)17(14,15)13-4-1-5-16-13/h2-3,6H,1,4-5H2

InChI-Schlüssel

ZGKIAULFWKRXCX-UHFFFAOYSA-N

Kanonische SMILES

C1CN(OC1)S(=O)(=O)C2=C(C=C(C=C2)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.